4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives and 4-methoxyaniline, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation under controlled conditions. The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality control, and implementing safety measures to handle hazardous materials. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 4-(3-fluorophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 4-(3-iodophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl and methoxyphenyl moieties, along with the pyrimido[1,2-a][1,3,5]triazin-6-one core, makes it a versatile compound for various applications.
Biological Activity
The compound 4-(3-bromophenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family of compounds. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anticancer, antimicrobial, and anticonvulsant properties. The following sections detail these activities.
Anticancer Activity
Studies have shown that derivatives of pyrimidine and triazine compounds often demonstrate significant anticancer effects. The compound's structure suggests potential interactions with various cellular targets involved in cancer proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HCT-116 (colon cancer) | 0.622 | |
K-562 (leukemia) | 0.622 | |
MCF7 (breast cancer) | 1.81 |
The compound's activity against these cell lines indicates its potential as a chemotherapeutic agent. The presence of the methoxy group is hypothesized to enhance lipophilicity and improve cellular uptake.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against Gram-positive bacteria, potentially due to the presence of the bromophenyl and methoxyphenyl groups which may enhance membrane permeability.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 31.25 µg/mL | |
Escherichia coli | 62.50 µg/mL |
Anticonvulsant Activity
In addition to anticancer and antimicrobial effects, the compound has shown promise in anticonvulsant assays. The structure-activity relationship suggests that modifications in the phenyl rings may influence the anticonvulsant efficacy.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis.
- Interference with Cell Cycle : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological contexts:
- Study on HCT-116 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability (IC50 = 0.622 µM), suggesting potent cytotoxicity against colon cancer cells .
- Antimicrobial Testing : In a controlled environment, the compound was tested against multiple bacterial strains, revealing significant inhibitory effects particularly against Staphylococcus aureus .
- Anticonvulsant Evaluation : In vivo studies indicated that administration of similar pyrimidine derivatives resulted in reduced seizure activity in animal models .
Properties
Molecular Formula |
C20H18BrN5O2 |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
4-(3-bromophenyl)-2-(4-methoxyanilino)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H18BrN5O2/c1-12-10-17(27)26-18(13-4-3-5-14(21)11-13)24-19(25-20(26)22-12)23-15-6-8-16(28-2)9-7-15/h3-11,18H,1-2H3,(H2,22,23,24,25) |
InChI Key |
IYTXOBHLOHMXMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)OC)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.